N-(2-methylcyclopropyl)aniline

Overview

Description

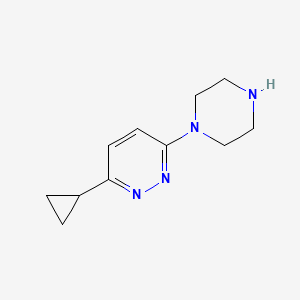

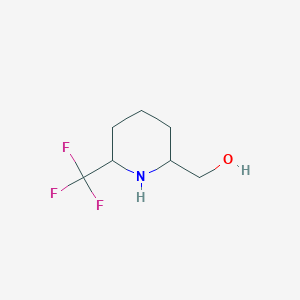

N-(2-methylcyclopropyl)aniline is an organic compound with the chemical formula C10H13N . It has a molecular weight of 147.22 g/mol .

Synthesis Analysis

This compound can be synthesized through several methods, including the reduction of N-(2-methylcyclopropyl)nitrobenzene with palladium on carbon, and the reaction of N-(2-methylcyclopropyl)anilinium chloride with potassium hydroxide . Another method involves the efficient methylation of anilines with methanol catalyzed by cyclometalated ruthenium complexes .Molecular Structure Analysis

The molecular structure of this compound consists of a cyclopropyl group attached to an aniline group . The InChI code for this compound is 1S/C10H13N/c1-8-7-10(8)11-9-5-3-2-4-6-9/h2-6,8,10-11H,7H2,1H3 .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Scientific Research Applications

Applications in Organic Synthesis and Catalysis

N-(2-methylcyclopropyl)aniline and its derivatives are employed in various organic synthesis processes. For instance, they are used in visible-light-induced, iridium-catalyzed addition reactions to cyclic α,β-unsaturated carbonyl compounds, producing aminomethyl radicals and tricyclic compounds as major products (Lenhart & Bach, 2014). They also serve as catalysts in Suzuki-Miyaura C-C coupling reactions in water, indicating their utility in environmentally friendly chemical processes (Rao et al., 2014).

Synthesis of Pharmaceuticals and Fine Chemicals

These compounds are pivotal in the synthesis of pharmaceuticals and fine chemicals. They are used in selective N-monomethylation of primary anilines, a process crucial for manufacturing certain drugs and intermediates. This includes the synthesis of synthetic precursors for medications like diazepam (Seo et al., 2017) and for the synthesis of N-methyl-N-aryl amines, potentially used in imaging agents for diseases like Alzheimer’s (Peng et al., 2009).

Material Science and Dye Synthesis

In material science, these anilines are used in the synthesis of novel materials like heterocyclic disazo dyes, which have applications in colorants and possibly in optical materials due to their unique absorption characteristics (Karcı et al., 2009). Furthermore, they are involved in the production of electroactive silsesquioxane precursors, contributing to the development of new siliceous materials with electroactive properties (Guo et al., 2007).

Environmental Applications

This compound derivatives are also significant in environmental applications. For example, they are involved in the degradation of pollutants like aniline by bacterial strains, highlighting their role in bioremediation and wastewater treatment processes (Liu et al., 2002).

Safety and Hazards

N-(2-methylcyclopropyl)aniline is classified as a hazardous substance. It is combustible and toxic if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction, serious eye damage, drowsiness, or dizziness. It is suspected of causing genetic defects and cancer, and it can cause damage to organs through prolonged or repeated exposure .

Properties

IUPAC Name |

N-(2-methylcyclopropyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-8-7-10(8)11-9-5-3-2-4-6-9/h2-6,8,10-11H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIKDMZYQUWDYKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC1NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methanamine](/img/structure/B1432651.png)

![Tert-butyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate](/img/structure/B1432663.png)